3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol
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Overview
Description
3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H5F5O2. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol typically involves the introduction of fluorine atoms and the trifluoromethoxy group onto a benzyl alcohol framework. One common method involves the reaction of 3,6-difluorobenzyl alcohol with trifluoromethoxy reagents under controlled conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl tert-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield the corresponding carboxylic acid, while reduction with sodium borohydride can produce the benzyl ether .
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique fluorine-containing structure makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its fluorine-containing functional groups. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and membrane permeability, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-(trifluoromethoxy)benzyl alcohol
- 4,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol
- 3,6-Difluoro-4-(trifluoromethoxy)benzyl alcohol
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)benzyl alcohol is unique due to the specific positioning of the fluorine atoms and the trifluoromethoxy group on the benzyl alcohol framework. This unique arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
[3,6-difluoro-2-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLLYYSFSKJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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